Summary of Application: The compound “2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone” could potentially be used in chemical synthesis.
Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Typically, such compounds are used as reagents in chemical reactions. The exact procedures would be determined by the chemist based on the desired reaction and the properties of the other reactants .
Results or Outcomes: The outcomes of using this compound in chemical synthesis would vary greatly depending on the specific reactions it’s used in. In general, the goal would be to use it to create new compounds with desirable properties .
Summary of Application: A compound with a similar structure, “2-Chloro-4-(o-chloroanilino-methyl)-phenylamine”, has been studied in the context of zeolite catalysis . It could be formed by isomeric rearrangement of “N, N ′-bis-(2-chlorophenyl)-methane diamine” over HY zeolite .
Results or Outcomes: The conversion of formaldehyde (HCHO) and the selectivity of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) synthesis were studied. Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 hours, respectively .
Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Typically, such compounds are used as reagents in chemical reactions .
Results or Outcomes: The outcomes of using this compound in chemical research would vary greatly depending on the specific reactions it’s used in .
Summary of Application: The compound “2-((4-Chlorophenylamino)methylene)malonic acid diethyl ester” has a wide range of applications in the chemical field .
Results or Outcomes: The outcomes of using this compound in the chemical field would vary greatly depending on the specific reactions it’s used in .
2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone is a synthetic organic compound characterized by its complex structure, which includes an indanone core substituted with a 4-chloroanilino group and a phenyl moiety. The compound has the molecular formula CHClN and a molecular weight of approximately 295.76 g/mol. Its structure features a methylene bridge connecting the 4-chloroanilino group to the indanone, which is significant for its chemical reactivity and biological properties.
There is no scientific research available on the mechanism of action of this specific compound.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents, tailoring the compound's properties for specific applications.
2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone has potential applications in several fields:
Several compounds share structural similarities with 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloroaniline | Aniline derivative with chlorine | Basic amine properties; used in dyes and pesticides |
| Indanone | Ketone structure within indane | Known for diverse biological activities |
| Benzylideneacetophenone | Similar methylene bridge | Exhibits significant antitumor activity |
| 2-Aminoindane | Amino group on indane | Potential neuroprotective effects |
The uniqueness of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone lies in its specific combination of functional groups and structural framework, which may impart distinct biological activities compared to these similar compounds.